molecular formula C24H36N2O3 B315823 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE

2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE

Cat. No.: B315823
M. Wt: 400.6 g/mol
InChI Key: SHXWJBJFUSXLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is a synthetic organic compound with the molecular formula C23H34N2O2 . This compound is characterized by the presence of an adamantyl group, a methoxyphenoxy group, and a tert-butylacetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the adamantylamine derivative, which is then reacted with a methoxyphenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. .

Scientific Research Applications

2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The methoxyphenoxy group contributes to its binding affinity to target proteins, while the tert-butylacetamide group influences its solubility and pharmacokinetic properties. The compound may exert its effects by modulating enzyme activity, inhibiting protein-protein interactions, or altering cellular signaling pathways .

Comparison with Similar Compounds

2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE can be compared with other similar compounds, such as:

    2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-{4-[(2-adamantylamino)methyl]-2-hydroxyphenoxy}-N-(tert-butyl)acetamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.

    2-{4-[(2-adamantylamino)methyl]-2-chlorophenoxy}-N-(tert-butyl)acetamide:

Properties

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C24H36N2O3/c1-24(2,3)26-22(27)14-29-20-6-5-15(12-21(20)28-4)13-25-23-18-8-16-7-17(10-18)11-19(23)9-16/h5-6,12,16-19,23,25H,7-11,13-14H2,1-4H3,(H,26,27)

InChI Key

SHXWJBJFUSXLRS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC

Origin of Product

United States

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